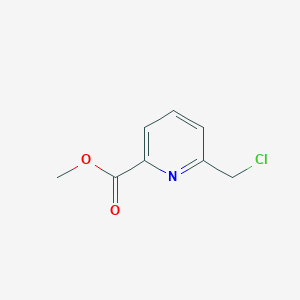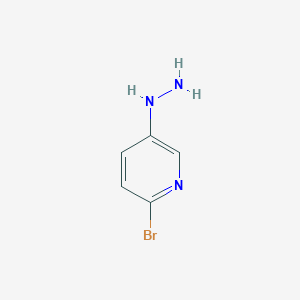
2-Bromo-5-hydrazinylpyridine
Descripción general
Descripción
“2-Bromo-5-hydrazinylpyridine”, also known as “5-Bromo-2-hydrazinopyridine”, is a chemical compound with the empirical formula C5H6BrN3 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of “2-Bromo-5-hydrazinylpyridine” is 188.03 . The SMILES string representation is NNc1ccc(Br)cn1 , which describes the structure of the molecule.
Physical And Chemical Properties Analysis
“2-Bromo-5-hydrazinylpyridine” is a solid substance . It has a melting point range of 132-137 °C . The density is predicted to be 1.82±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
2-Bromo-5-hydrazinylpyridine: is a key precursor in the synthesis of pyrazole derivatives, which are a special class of N-heterocyclic compounds. These derivatives are known for their diverse synthetical, biological, and photophysical properties. The compound’s ability to act as a building block for pyrazoles makes it invaluable in medicinal chemistry for creating compounds with potential therapeutic effects .
Molecular Docking Studies
In computational chemistry, 2-Bromo-5-hydrazinylpyridine can be used in molecular docking studies to predict the orientation of a substrate when it binds to an enzyme or receptor. This application is crucial in the drug discovery process, allowing researchers to identify promising candidates for further development .
Advanced Material Science
This compound finds applications in material science, particularly in the development of new materials with specific electronic or photonic properties. Its incorporation into polymers or other materials can lead to advancements in the creation of novel sensors or optoelectronic devices .
Biological Activity Profiling
2-Bromo-5-hydrazinylpyridine: serves as a scaffold for the development of bioactive molecules. Researchers can modify its structure to produce compounds that are then screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties .
Chemical Education and Research
Due to its reactivity and versatility, 2-Bromo-5-hydrazinylpyridine is used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example for students to learn about nucleophilic substitution reactions and hydrazine chemistry .
Analytical Chemistry Applications
In analytical chemistry, 2-Bromo-5-hydrazinylpyridine can be utilized as a reagent in the development of new analytical methods. It may be used to create specific markers or probes that help in the detection and quantification of various chemical species .
Safety and Hazards
“2-Bromo-5-hydrazinylpyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMHHZWYHESGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydrazinylpyridine | |
CAS RN |
1268882-60-5 | |
| Record name | 2-bromo-5-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

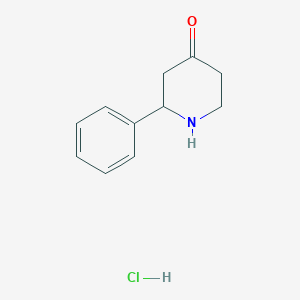

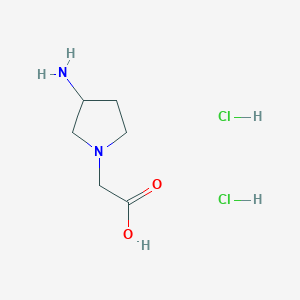


amine](/img/structure/B1523592.png)



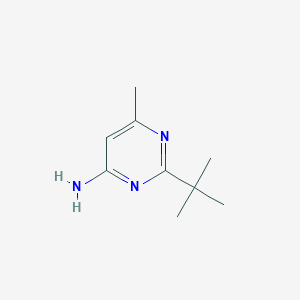
![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)


